![molecular formula C13H17N3S B11804877 2-Hydrazinyl-5-methyl-4-(2,4,5-trimethylphenyl)thiazole](/img/structure/B11804877.png)
2-Hydrazinyl-5-methyl-4-(2,4,5-trimethylphenyl)thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydrazinyl-5-methyl-4-(2,4,5-trimethylphenyl)thiazole is a heterocyclic compound with a molecular formula of C13H17N3S and a molecular weight of 247.36 g/mol . This compound is part of the thiazole family, which is known for its diverse biological activities and significant role in medicinal chemistry . Thiazoles are five-membered rings containing sulfur and nitrogen atoms, and they exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Vorbereitungsmethoden
The synthesis of 2-Hydrazinyl-5-methyl-4-(2,4,5-trimethylphenyl)thiazole typically involves the reaction of appropriate hydrazine derivatives with thiazole precursors under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
2-Hydrazinyl-5-methyl-4-(2,4,5-trimethylphenyl)thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to optimize the reaction outcomes . The major products formed from these reactions depend on the nature of the substituents and the reaction conditions employed.
Wissenschaftliche Forschungsanwendungen
2-Hydrazinyl-5-methyl-4-(2,4,5-trimethylphenyl)thiazole has a wide range of scientific research applications:
Vergleich Mit ähnlichen Verbindungen
2-Hydrazinyl-5-methyl-4-(2,4,5-trimethylphenyl)thiazole can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug used to treat fungal infections.
What sets this compound apart is its unique combination of hydrazinyl and trimethylphenyl groups, which enhance its reactivity and selectivity in various chemical reactions . This uniqueness makes it a valuable compound for further research and development in multiple scientific fields.
Eigenschaften
Molekularformel |
C13H17N3S |
---|---|
Molekulargewicht |
247.36 g/mol |
IUPAC-Name |
[5-methyl-4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]hydrazine |
InChI |
InChI=1S/C13H17N3S/c1-7-5-9(3)11(6-8(7)2)12-10(4)17-13(15-12)16-14/h5-6H,14H2,1-4H3,(H,15,16) |
InChI-Schlüssel |
LKOAANKJEGRRMD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1C)C2=C(SC(=N2)NN)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.